molecular formula C8H5Br B014331 1-Bromo-2-ethynylbenzene CAS No. 766-46-1

1-Bromo-2-ethynylbenzene

Cat. No. B014331
CAS RN: 766-46-1
M. Wt: 181.03 g/mol
InChI Key: RVDOYUFNRDGYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1-Bromo-2-ethynylbenzenes can be synthesized using nickel(0) complexes, which initiate the formation of three carbon-carbon bonds in a single process. This method stands out for the high availability of starting materials and the synthesis of dibenzopentalenes bearing various functional groups, whose electronic properties align with theoretical predictions (Kawase et al., 2009).

Molecular Structure Analysis

Studies on the molecular structure of 1-bromo-2, 3, 5, 6- tetra-methylbenzene provide insights into the crystalline phases and molecular conformations of related compounds, offering a comparison to 1-Bromo-2-ethynylbenzene's structural characteristics. The structural analysis through SXRD and DFT calculations reveals detailed bond lengths and angles, which are crucial for understanding the molecule's behavior (Hamdouni et al., 2019).

Chemical Reactions and Properties

1-Bromo-2-ethynylbenzene participates in various chemical reactions, including palladium-catalyzed domino reactions that generate complex molecules. These reactions are influenced by the choice of ligands, demonstrating the compound's versatility in organic synthesis (Li et al., 2012).

Physical Properties Analysis

The physical properties, such as thermal stability and melting points, are crucial for handling and application. Studies on related compounds, like platinum(ii) poly-yne polymers incorporating 1,4-diethynylbenzene derivatives, offer insights into thermal behavior and stability, which can be extrapolated to understand 1-Bromo-2-ethynylbenzene's physical characteristics (Khan et al., 2003).

Chemical Properties Analysis

The chemical properties of 1-Bromo-2-ethynylbenzene, such as its reactivity towards different reagents and conditions, are fundamental for its application in organic synthesis. The compound's behavior in oxybromination reactions catalyzed by molybdenum complexes highlights its reactivity and the influence of solvents on the outcomes (Conte et al., 2005).

Scientific Research Applications

  • Organosilicon Electronic Devices and Sensors : A study synthesized 1-bromo-4-ethynylbenzene and demonstrated its potential in organosilicon electronic devices and sensors by reacting it with a hydrogen-passivated Si(111) surface (Kellar et al., 2009).

  • Synthesis of Dibenzopentalene : A method was developed using 2-bromo-1-ethynylbenzenes for synthesizing dibenzopentalene with nickel(0) complexes. This enabled the preparation of various functionalized dibenzopentalenes with consistent electronic properties (Kawase et al., 2009).

  • Synthesis of Benzo[b]thiophenes : A copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide was used for synthesizing various 2-substituted benzo[b]thiophenes in moderate to good yields (Sun et al., 2011).

  • Selective Synthesis of 1-Allyl-2-Ethynylbenzenes : A novel method combined sp-sp(2) and sp(2)-sp(3) couplings in one pot, leading to efficient production of 1-allyl-2-ethynylbenzenes (Pi et al., 2009).

  • Isostructural Polymorphs and Hydrogen Bonds : A study found that elevated pressure in ethynylbenzene favors cooperative hydrogen bonds, leading to nearly isostructural polymorphs (Dziubek et al., 2007).

  • Ring Halogenations of Polyalkylbenzenes : The use of N-Halosuccinimide and acidic catalysts effectively ring halogenated polyalkylbenzenes, resulting in high yield production of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

  • Oxidative Dimerization Catalysis : Copper-complexes of 2-phenylpyridine and a polymeric pyridine derivative catalyzed the oxidative dimerization of ethynylbenzene, with cosolvent pyridine acting as a slightly activating ligand (Meinders et al., 1977).

  • Ruthenium-catalyzed Cyclization : The cyclization of 2-alkyl-1-ethynylbenzenes led to 1-substituted-1H-indene and 1-indanone products. Electron-rich benzene substrates showed more efficient synthesis (Odedra et al., 2007).

  • Microwave-assisted Photooxidation : This technique using ethynylbenzene as a photosensitizer proved more efficient than conventional thermal heating methods in the photooxidation of sulfoxides (Matsukawa et al., 2021).

Safety And Hazards

1-Bromo-2-ethynylbenzene is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

1-bromo-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br/c1-2-7-5-3-4-6-8(7)9/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDOYUFNRDGYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345140
Record name 1-Bromo-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-ethynylbenzene

CAS RN

766-46-1
Record name 1-Bromo-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-ethynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-ethynylbenzene
Reactant of Route 2
1-Bromo-2-ethynylbenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-ethynylbenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-ethynylbenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-ethynylbenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-ethynylbenzene

Citations

For This Compound
64
Citations
MW Haimbodi, AM Rawlett, C Wieland… - Nanofabrication …, 2005 - spiedigitallibrary.org
… We also test the viability of photon-mediated attachment of phenylacetylene and 1-bromo-2-ethynylbenzene (BEB) to Si(111). The ultimate goal is to investigate the nature of the …
Number of citations: 7 www.spiedigitallibrary.org
程学智, 贾俊, 匡春香 - 中国化学: 英文版, 2011 - cqvip.com
FULL PAPE Convenient Synthesis of Terminal AIkynes frOm anti-3-Aryl-2, 3 一 dibromopropanoic Acids Using a K2CO3/D MSO System Cheng, Xuezhi (程学智) Jia, Jun (贾俊) Kuang, …
Number of citations: 0 www.cqvip.com
YJ Kim, DH Lee, YS Choi, JH Jeong… - International journal of …, 2019 - mdpi.com
… The reaction of 1-bromo-2-ethynylbenzene (4) with various iodoaryl compounds yielded compounds 2h–2k by Sonogashira reaction. Treatment of compounds 2a–k with sodium …
Number of citations: 15 0-www-mdpi-com.brum.beds.ac.uk
G Dai, J Chang, J Luo, S Dong, N Aratani… - Angewandte …, 2016 - Wiley Online Library
… Sonogashira coupling between 1-bromo-2-ethynylbenzene (3) and methyl 2-iodobenzoate (4) gave the ortho-bromo tolane derivative. Then [Pd 2 (dba) 3 ]-catalyzed cyclodimerization …
H Li, JL Petersen, KK Wang - The Journal of Organic Chemistry, 2001 - ACS Publications
… 1-Bromo-2-ethynylbenzene (21) 20 was obtained by desilylation of 1-bromo-2-[(trimethylsilyl)ethynyl]benzene 21 with sodium hydroxide as described for 4. Silica gel for flash column …
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk
K Hirano, Y Inaba, K Takasu, S Oishi… - The Journal of …, 2011 - ACS Publications
… Sonogashira coupling of 2-ethynylaniline 5 (14) with protected 1-bromo-2-ethynylbenzene … of dienyne-type aniline 7 with 1-bromo-2-ethynylbenzene 6 led to the corresponding terminal …
Number of citations: 109 0-pubs-acs-org.brum.beds.ac.uk
K Endo, T Hatakeyama, M Nakamura… - Journal of the …, 2007 - ACS Publications
… 1-Bromo-4-ethynylbenzene 8 and 1-bromo-2-ethynylbenzene 10 participated in the reaction to give the corresponding product, and they are also slow reacting substrates: The reaction …
Number of citations: 116 0-pubs-acs-org.brum.beds.ac.uk
R Miura, S Goto, T Hashimoto, I Hachiya - ACS omega, 2020 - ACS Publications
… 0.03 mmol), PPh 3 (7.9 mg, 0.03 mmol), and the crude imidoyl chloride in degassed triethylamine (7 mL) at room temperature, and to the mixture was added 1-bromo-2-ethynylbenzene …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
Y Zhang, H Tan, W Liu - RSC advances, 2017 - pubs.rsc.org
… For example, 1-bromo-2-ethynylbenzene (1i) produced 3ia with the lowest yield (59%). To our satisfaction, this conversion proceeded smoothly with high regioselectivity when 1,2-…
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
L Åkerbladh, P Nordeman, M Wejdemar… - The Journal of …, 2015 - ACS Publications
… Demonstrating mild conditions, 1-bromo 4-ethynylbenzene (1f) and 1-bromo-2-ethynylbenzene (1g) were used to prepare aryl bromide products 3s and 3t in high yields (82% and 72%, …
Number of citations: 104 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.